molecular formula C10H9Cl2N B2965827 6-(Chloromethyl)isoquinoline hydrochloride CAS No. 1393579-07-1

6-(Chloromethyl)isoquinoline hydrochloride

Cat. No. B2965827
M. Wt: 214.09
InChI Key: OHMSEJVQIVENNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the CAS Number: 1393579-07-1 . It has a molecular weight of 214.09 .


Molecular Structure Analysis

The InChI code for 6-(Chloromethyl)isoquinoline hydrochloride is 1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H . This indicates the presence of a chloromethyl group attached to an isoquinoline ring.

Scientific Research Applications

Anti-corrosion Applications

Isoquinoline derivatives such as 8-hydroxyquinoline have been studied for their anti-corrosion properties. For instance, synthesized 8-hydroxyquinoline derivatives demonstrated significant anti-corrosion effects on mild steel in an acidic medium, suggesting potential applications in material science and engineering to protect metals from corrosion (Douche et al., 2020).

Antimicrobial and Anticancer Properties

Isoquinoline alkaloids from the aerial parts of Corydalis incisa exhibited cytotoxicity against various human tumor cells, highlighting the potential of isoquinoline compounds in developing new anticancer agents (Choi et al., 2007).

Apoptosis Induction in Cancer Therapy

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to isoquinoline, was identified as a potent apoptosis inducer with significant efficacy in cancer models, suggesting the therapeutic potential of isoquinoline derivatives in cancer treatment (Sirisoma et al., 2009).

Neuroprotective and Antineoplastic Activities

Chloroquine, an isoquinoline derivative, has been explored for its potential neuroprotective and antineoplastic activities, indicating the versatility of isoquinoline compounds in treating various diseases (Solomon & Lee, 2009).

Safety And Hazards

The safety information for 6-(Chloromethyl)isoquinoline hydrochloride indicates a GHS07 pictogram with a signal word of "Warning" .

properties

IUPAC Name

6-(chloromethyl)isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMSEJVQIVENNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)isoquinoline hydrochloride

Synthesis routes and methods

Procedure details

To a solution of quinolin-4-ylmethanol MDE 32046 (0.24 g, 1.51 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (2.3 mL, 31.2 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 6-(chloromethyl)quinoline hydrochloride MDE 32048 as an off-white solid (301 mg, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
32046
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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